Ethoxyethane;trifluoroborane;hydrofluoride

Description

Nomenclature and Structural Representations in Academic Discourse

The naming and representation of this compound in scientific literature can vary, reflecting its complex nature. Understanding these different designations is crucial for comprehending its role and properties.

The compound is identified by several names, each highlighting different aspects of its structure. The IUPAC-recognized name is ethoxyethane;trifluoroborane;hydrofluoride. nih.gov A systematic name derived from its components is hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1). lookchem.comlookchem.com

Commonly, it is referred to as Fluoroboric Acid Diethyl Ether Complex or Tetrafluoroboric Acid Diethyl Ether Complex. lookchem.comlookchem.comscbt.comguidechem.com These names emphasize its composition as a complex of fluoroboric acid (HBF₄) and diethyl ether (Et₂O). In chemical formulas, it is often abbreviated as HBF₄·OEt₂. fishersci.canih.gov

| Designation Type | Name | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Systematic Name | Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1) | lookchem.comlookchem.com |

| Common Name | Fluoroboric Acid Diethyl Ether Complex | lookchem.comchemicalbook.comlookchem.comscbt.comguidechem.com |

| Common Name | Tetrafluoroboric acid diethyl ether complex | lookchem.com |

| Abbreviation | HBF₄·OEt₂ | fishersci.canih.gov |

| CAS Number | 67969-82-8 | lookchem.comchemicalbook.comlookchem.comscbt.com |

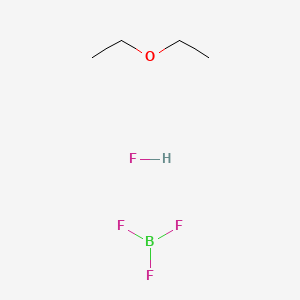

The subject compound is structurally and chemically linked to two fundamental reagents: boron trifluoride-diethyl etherate (BF₃·OEt₂) and hydrogen fluoride (B91410) (HF). It can be conceptualized as a complex formed from these three individual components: ethoxyethane (diethyl ether), trifluoroborane (boron trifluoride), and hydrofluoride (hydrogen fluoride). nih.gov

Boron trifluoride-diethyl etherate, BF₃·OEt₂, is a widely used Lewis acid in which the gaseous, difficult-to-handle boron trifluoride (BF₃) is stabilized by coordination to a diethyl ether ligand. chemicalbook.comwikipedia.org This creates a convenient liquid source of BF₃. chemicalbook.com The formation of this compound involves the further interaction of this Lewis acid-base adduct with hydrogen fluoride. The HF provides a proton (H⁺) and a fluoride ion (F⁻), which reacts with the BF₃ moiety to form the stable, non-coordinating tetrafluoroborate (B81430) anion (BF₄⁻). researchgate.netborates.today The resulting complex, HBF₄·OEt₂, therefore, contains a proton associated with the diethyl ether, acting as a Brønsted acid, and the tetrafluoroborate counter-anion. researchgate.net

Evolution of Research Perspectives on Boron-Fluorine Lewis Acid Systems in Organic Chemistry

The study and application of boron-fluorine compounds as Lewis acids in organic chemistry have a rich history. Boron trifluoride (BF₃) itself is a powerful and versatile Lewis acid, a property derived from the electron-deficient nature of its boron atom, which has an incomplete octet of electrons and can readily accept an electron pair. wikipedia.orgacs.orgfiveable.mequora.com

Early applications involved using the toxic, corrosive gas directly. wikipedia.org A significant advancement was the development of etherate complexes, most notably boron trifluoride-diethyl etherate (BF₃·OEt₂). wikipedia.orgborates.today This liquid complex is easier and safer to handle than gaseous BF₃ while retaining its potent Lewis acidity, and it became a staple reagent for a vast array of reactions, including alkylations, acylations, and polymerizations. chemicalbook.comwikipedia.org

Further evolution in this area led to the development and use of fluoroboric acid (HBF₄) and its complexes. borates.today Fluoroboric acid is a strong acid with a weakly coordinating anion, BF₄⁻. This property is highly advantageous in reactions where the counter-ion should not interfere with the reactive species, such as in the isolation of electrophilic cations like diazonium ions. researchgate.netwikipedia.org The diethyl ether complex of HBF₄, the subject of this article, represents a sophisticated iteration in this evolution. It provides a source of strong Brønsted acidity in a form that is soluble in organic solvents and suitable for reactions requiring anhydrous conditions, a niche where aqueous acids like HCl would be inappropriate. researchgate.net

Contemporary Relevance in Advanced Chemical Research and Synthesis

In modern organic synthesis, this compound continues to be a relevant and valuable reagent. Its applications are specialized, often employed where its unique combination of properties offers a distinct advantage over other acidic catalysts.

Key contemporary applications include:

Catalysis in Protection Group Chemistry : It serves as an effective catalyst for various carbohydrate protection reactions. scbt.comfishersci.ca

Ligand Synthesis : The complex is used to facilitate the decomplexation of phosphine-boranes, a critical step in the preparation of bisphosphine ligands which are important in catalysis. chemicalbook.comlookchem.com It can also act as a ligand itself in the synthesis of transition-metal complexes. chemicalbook.comlookchem.com

Synthesis of Fluorinated Heterocycles : It is employed as a catalyst in the synthesis of 4-fluoropiperidines from aldehydes and N-tosyl homoallylamine. fishersci.ca

General Organic Reactions : As a versatile Lewis acid catalyst, it is used to activate carbonyl groups, thereby promoting a variety of condensation, alkylation, allylation, and addition reactions. guidechem.com

The preference for this reagent often hinges on the need for a strong acid in an anhydrous organic medium or the requirement for the non-nucleophilic, non-coordinating tetrafluoroborate anion to ensure specific reaction outcomes. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₁BF₄O | lookchem.comnih.gov |

| Molecular Weight | 161.93 g/mol | lookchem.comchemicalbook.comscbt.com |

| Appearance | Colorless to pale orange/brown liquid | guidechem.comthermofisher.com |

| Density | 1.19 g/mL at 20 °C | chemicalbook.comlookchem.com |

| Solubility | Reacts with water; Miscible with dichloromethane (B109758) | chemicalbook.comlookchem.comfishersci.ca |

Properties

IUPAC Name |

ethoxyethane;trifluoroborane;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHGDBFMJCLEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC.F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrafluoroboric acid diethyl ether complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67969-82-8 | |

| Record name | Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Applications in Advanced Organic Chemistry

Strategic Implementations in Carbon-Fluorine Bond Formation

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of efficient and selective fluorination methods is a key focus in synthetic chemistry. The ethoxyethane;trifluoroborane;hydrofluoride system plays a significant role in this field, facilitating several types of C-F bond-forming reactions.

The addition of hydrogen fluoride (B91410) (HF) across carbon-carbon multiple bonds is the most atom-economical method for producing alkyl fluorides. However, the corrosive and toxic nature of anhydrous HF presents significant handling challenges. The use of BF₃·OEt₂ as a catalyst allows for the transfer of formal equivalents of HF from a donor molecule to an unsaturated hydrocarbon, circumventing the need to handle HF gas directly. chemrxiv.org

In one innovative approach, a catalytic "HF shuttle" process has been developed where fluoroalkanes act as the HF donor for the hydrofluorination of alkynes. chemrxiv.orgresearchgate.net This transformation is catalyzed by BF₃·OEt₂ and allows for the sustainable generation of difluoroalkanes from a range of alkyne substrates. chemrxiv.org Mechanistic studies suggest that BF₃ acts as a Lewis acid, while the diethyl ether component (OEt₂) functions as a weak Lewis base that mediates proton transfer. chemrxiv.orgresearchgate.net The reaction proceeds through fluoroalkene intermediates, and the conversion to difluoroalkanes has been shown to be reversible. chemrxiv.org This method tolerates numerous sensitive functional groups, making it a valuable tool for complex molecule synthesis. researchgate.net For example, the reaction of 1-fluoroheptane (B1584036) with 1-dodecyne, catalyzed by 10 mol% BF₃·OEt₂, yields 2,2-difluorododecane in 76% yield. chemrxiv.org

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| 1-Dodecyne | 2,2-Difluorododecane | 76 |

| Cyclohexylacetylene | 1,1-Difluoro-2-cyclohexylethane | 70 |

| 1-Phenyl-1-propyne | 2,2-Difluoro-1-phenylpropane | 65 |

| Diphenylacetylene | 1,1-Difluoro-1,2-diphenylethane | 58 |

Similarly, the hydrofluorination of alkenes represents a direct route to fluorinated alkanes. nih.gov While traditional methods often require harsh reagents, newer protocols utilize catalyst systems to activate HF. Strategies involving bifunctional activation, where a catalyst simultaneously activates both the alkene and the HF molecule, have shown great promise for improving scope and functional group tolerance. nih.govorganic-chemistry.org

The ring-opening of strained heterocycles like epoxides and aziridines with a fluoride source is a powerful method for synthesizing functionalized fluorinated molecules, such as fluorohydrins and β-fluoroamines, which are valuable building blocks in medicinal chemistry.

The reaction of epoxides with BF₃·OEt₂ can yield fluorohydrins through fluoride transfer. researchgate.netsci-hub.se The regioselectivity of the ring-opening is a critical aspect of this transformation. A proposed mechanism involves the coordination of the Lewis acidic BF₃ to the epoxide oxygen, activating the ring for nucleophilic attack by fluoride. sci-hub.se This process can proceed through an Sₙ1-like mechanism involving a cationic intermediate or a concerted Sₙ2-type pathway. sci-hub.se The specific pathway and resulting stereochemistry can be influenced by the substrate structure and reaction conditions. researchgate.net

For instance, computational studies on the BF₃-mediated ring-opening of epoxides have explored an alternative mechanism to the standard Sₙ1-like pathway to explain the formation of syn-fluorohydrins. researchgate.netsci-hub.se This proposed alternative involves a coupled process where the breaking of the C-O bond in the epoxide occurs concurrently with fluorine transfer, leading to the product with retention of configuration via a single transition state. researchgate.netsci-hub.se

Catalytic asymmetric methods have also been developed. A dual-catalyst system using a chiral chromium Lewis acid and an achiral amine base (DBN) can effect the highly enantioselective fluoride ring-opening of meso epoxides. ucla.edu In this system, a reactive amine-HF reagent is generated in situ from benzoyl fluoride and an alcohol, which then participates in the enantioselective ring-opening. ucla.edu This approach provides access to chiral fluorohydrins with high enantiomeric excess. ucla.edu

| Epoxide Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cyclohexene oxide | (1R,2R)-2-Fluorocyclohexanol | 85 | 95 |

| Cyclopentene oxide | (1R,2R)-2-Fluorocyclopentanol | 80 | 94 |

| cis-Stilbene oxide | (1R,2R)-1,2-Diphenyl-2-fluoroethanol | 91 | 98 |

Analogous to epoxides, aziridines can undergo ring-opening reactions with fluoride sources to produce valuable β-fluoroamines. The hydrofluorination of aziridines can be achieved using amine-HF reagents generated in situ. ucla.edu This method demonstrates broad scope with respect to both the aziridine (B145994) substitution pattern and the nitrogen-protecting group. ucla.edu The reaction conditions are mild, often proceeding at 50 °C in a polypropylene (B1209903) vial to avoid reaction with glass. ucla.eduucla.edu This protocol has been successfully applied to cyclic, acyclic, and even unsaturated aziridines, providing the corresponding β-fluoroamines in high yields and often with excellent diastereoselectivity. ucla.edu The use of BF₃ complexes in these ring-opening reactions is also known, where the Lewis acid activates the aziridine ring towards nucleophilic attack by fluoride. researchgate.net

While BF₃·OEt₂ and associated HF complexes are typically sources of nucleophilic fluoride, they can also play a crucial role in "electrophilic" fluorination reactions. In these cases, the BF₃·OEt₂ does not act as the primary fluorine source but as an activating agent for another species that delivers an electrophilic fluorine equivalent ("F⁺") to a substrate. mdpi.com

A prominent example involves the use of hypervalent iodine compounds. mdpi.comresearchgate.netnih.gov In these reactions, a species like iodosylbenzene (PhIO) is treated with an HF source in the presence of BF₃·OEt₂. mdpi.comnih.gov This mixture generates a highly reactive electrophilic intermediate, postulated to be PhIF₂ activated by HBF₄. mdpi.com This in situ generated species can then fluorinate a variety of nucleophilic substrates, such as 1,3-dicarbonyl compounds, ketones, and styrenes. mdpi.com Control experiments have shown that BF₃·OEt₂ is essential, acting not only as a potential fluoride source but also as the key activator for the hypervalent iodine reagent. researchgate.netnih.gov This strategy has been successfully applied to catalytic asymmetric reactions by employing a chiral iodine catalyst, yielding chiral fluorinated products with excellent enantioselectivity. researchgate.netnih.gov

A powerful application of BF₃·OEt₂ is its use as a bifunctional catalyst in the intramolecular fluorocarbamoylation of alkynes. yorku.canih.govresearchgate.netyorku.ca In this atom-economical reaction, alkyne-tethered carbamoyl (B1232498) fluorides undergo cyclization to form valuable 3-(fluoromethylene)oxindoles and γ-lactams. yorku.canih.gov The BF₃ catalyst serves a dual role: it acts as a Lewis acid to activate the carbamoyl group and also as a fluoride source. yorku.cayorku.ca

The proposed mechanism involves the coordination of BF₃ to the carbamoyl fluoride, which facilitates an internal delivery of a fluoride ion to the alkyne. This is followed by a turnover-limiting cyclization step. yorku.canih.govyorku.ca This "halide recycling" mechanism enables the formal insertion of an alkyne into a strong C-F bond. yorku.canih.gov The method provides excellent stereoselectivity, which has been rationalized through experimental and computational studies. yorku.canih.govyorku.ca For example, while methylene (B1212753) oxindoles are formed as a mixture of E/Z isomers, the corresponding γ-lactams are formed exclusively as the Z-isomer. yorku.cayorku.ca This methodology has been applied to synthesize fluorinated derivatives of known protein kinase inhibitors, highlighting its utility in medicinal chemistry. yorku.canih.gov

| Substrate Type | Product | Yield (%) | Stereoselectivity (E/Z or Z only) |

|---|---|---|---|

| N-Arylpropiolamide | 3-(Fluoromethylene)oxindole | 85 | 80:20 E/Z |

| N-Benzylpropiolamide | 3-(Fluoromethylene)oxindole | 79 | 77:23 E/Z |

| Alkyne-tethered carbamoyl fluoride | (Z)-4-(Fluoromethylene)pyrrolidin-2-one (γ-lactam) | 88 | >99:1 Z |

| Alkyne-tethered carbamoyl fluoride | (Z)-5-(Fluoromethylidene)piperidin-2-one (γ-lactam) | 75 | >99:1 Z |

Fluoride-Mediated Ring-Opening Reactions of Heterocycles

Catalytic Activity in Complex Organic Transformations

The compound this compound, commonly known as boron trifluoride diethyl etherate (BF₃·OEt₂), is a highly versatile and widely employed Lewis acid catalyst in organic synthesis. Its efficacy stems from the strong electrophilicity of the boron center, which activates a variety of functional groups, thereby facilitating a broad spectrum of complex organic transformations. This section details its catalytic applications in several key reaction classes.

Activation of Carbonyl Functionalities in Aldol (B89426) and Related Reactions (e.g., Mukaiyama Aldol Addition)

Boron trifluoride etherate is a potent activator of carbonyl compounds, enhancing their electrophilicity and rendering them more susceptible to nucleophilic attack. This property is fundamental to its use in classic acid-catalyzed aldol reactions. By coordinating to the carbonyl oxygen, BF₃·OEt₂ increases the positive charge on the carbonyl carbon, facilitating the addition of enols or enolates.

A significant application of this activation is in the Mukaiyama aldol addition, a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, typically an aldehyde or ketone. nih.gov In this reaction, BF₃·OEt₂ serves as the Lewis acid catalyst that activates the carbonyl electrophile. msu.edu The reaction proceeds through an open transition state, and the stereochemical outcome (syn/anti selectivity) can be influenced by the choice of Lewis acid and the substrates' steric properties. msu.eduorganic-chemistry.org For instance, in reactions with α-alkoxy aldehydes, using a non-chelating Lewis acid like BF₃·OEt₂ can lead to a reversal of facial diastereoselectivity compared to reactions with chelating Lewis acids such as TiCl₄ or SnCl₄. msu.edu This highlights the crucial role of the catalyst in directing the stereochemical course of the reaction. The BF₃·OEt₂-mediated Mukaiyama aldol reaction has been successfully employed as a key fragment coupling step in the synthesis of complex natural products, such as polyether ionophore antibiotics. researchgate.net

Table 1: Influence of Lewis Acid on Diastereoselectivity in Mukaiyama Aldol Addition

| Lewis Acid | Typical Diastereoselectivity | Mechanistic Feature |

|---|---|---|

| **Boron trifluoride etherate (BF₃·OEt₂) ** | Non-chelation controlled | Favors anti-products in certain cases |

| Titanium tetrachloride (TiCl₄) | Chelation controlled | Favors syn-products with α/β-alkoxy aldehydes |

| Tin tetrachloride (SnCl₄) | Chelation controlled | Favors syn-products with α/β-alkoxy aldehydes |

Glycosylation Reactions with Glycosyl Fluorides

In carbohydrate chemistry, the formation of glycosidic bonds is a pivotal transformation. Boron trifluoride etherate has emerged as an effective promoter for the activation of glycosyl fluorides, which are valued as glycosyl donors due to their stability. BF₃·OEt₂ facilitates the glycosylation of a wide array of alcohol acceptors.

Recent studies have demonstrated that BF₃·OEt₂ can efficiently catalyze glycosylations with both "armed" (electron-donating protecting groups) and, notably, "disarmed" (electron-withdrawing protecting groups) glycosyl fluorides. This is significant as disarmed donors are typically less reactive. It has been shown that catalytic amounts (e.g., 1 mol%) of BF₃·OEt₂ can effectively promote these reactions, a stark contrast to conventional methods that often require stoichiometric amounts of the Lewis acid. Mechanistic investigations suggest that the catalytic cycle may involve chemical species formed from the reaction of in situ generated hydrogen fluoride (HF) with the glass reaction vessel.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The rate and selectivity of this reaction can be significantly enhanced by the use of Lewis acid catalysts. Boron trifluoride etherate is frequently used for this purpose, where it coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction.

Furthermore, BF₃·OEt₂ can exert a profound influence on the regioselectivity of the cycloaddition, particularly in reactions involving unsymmetrical dienes and dienophiles. For example, in the Diels-Alder reaction of quinoline- and isoquinoline-5,8-diones with piperylene, the presence of BF₃·OEt₂ has been shown to have a drastic effect on the regioselectivity of the resulting azaanthraquinones. This control is attributed to the specific coordination of the Lewis acid, which can be rationalized by Frontier Molecular Orbital (FMO) theory, including considerations of secondary orbital interactions.

Acid-Catalyzed Rearrangements of Epoxides and Other Substrates (e.g., Meinwald Rearrangement)

Boron trifluoride etherate is a widely used reagent for promoting the rearrangement of epoxides to carbonyl compounds, a transformation of significant synthetic utility. This Lewis acid-catalyzed reaction involves the coordination of BF₃·OEt₂ to the epoxide oxygen, followed by cleavage of a carbon-oxygen bond to generate a carbocationic intermediate. Subsequent 1,2-migration of a substituent (hydride, alkyl, or aryl) leads to the formation of a ketone or an aldehyde.

A specific and synthetically valuable example is the Meinwald rearrangement, which involves the isomerization of monosubstituted epoxides to aldehydes. The stereochemical course of these rearrangements is a subject of detailed study. For instance, the BF₃·OEt₂-catalyzed rearrangement of acyclic trisubstituted epoxides has demonstrated that a C-H migration can occur with retention of configuration at the migration terminus, whereas a C-C alkyl group migration proceeds with inversion of configuration. This suggests that the reaction can proceed through either a discrete carbocation intermediate or a more concerted mechanism, depending on the nature of the migrating group and the substrate's structure.

Polymerization Catalysis (e.g., Ring-Opening Polymerization of Epoxidized Oils, Aromatic Hydrocarbon Polymerization)

Boron trifluoride etherate is an effective initiator for cationic polymerization. It is used to polymerize a variety of monomers, including alkenes, cyclic ethers, and epoxides. researchgate.net For instance, it initiates the polymerization of isobutylene (B52900) to produce polyisobutylene (B167198), a key component of butyl rubber. researchgate.net

A notable application in the field of sustainable chemistry is the ring-opening polymerization (ROP) of epoxidized vegetable oils, such as epoxidized soybean oil (ESO). BF₃·OEt₂ catalyzes the ROP of the oxirane rings in ESO to form highly crosslinked, bio-based polymers. These polymerizations can be conducted under mild conditions, including at room temperature and in environmentally benign solvents like liquid carbon dioxide. The resulting polymers are thermally stable and have potential applications as biodegradable materials. The glass transition temperatures (Tg) of these polymers typically range from -24.1 °C to -11.9 °C, and they exhibit thermal stability at temperatures below 200 °C.

Table 2: Applications of BF₃·OEt₂ in Polymerization Catalysis

| Monomer Type | Polymerization Type | Example Application |

|---|---|---|

| Alkenes (e.g., Isobutylene) | Cationic Polymerization | Production of polyisobutylene for butyl rubber |

| Epoxidized Oils (e.g., ESO) | Cationic Ring-Opening Polymerization | Synthesis of bio-based, crosslinked biodegradable polymers |

| Cyclic Ethers (e.g., THF) | Cationic Polymerization | Synthesis of polyethers |

Development of Novel Reagents and Catalytic Systems for Fluorine Chemistry

The unique properties of organofluorine compounds have led to their widespread use in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of new and efficient methods for introducing fluorine into organic molecules is a highly active area of research. Boron trifluoride etherate plays a significant role in this field, both as a direct source of fluoride under certain conditions and as a key component in various catalytic systems.

BF₃·OEt₂ is utilized in several fluorination reactions. For example, it is the reagent of choice for the ring-opening of oxiranes to afford fluorohydrins, often proceeding with rearrangements. It also serves as a catalyst in substitution reactions, such as the decomposition of fluoroformates. A classic application is in the Balz-Schiemann reaction, where it is used to stabilize aryldiazonium tetrafluoroborate (B81430) salts, which upon heating, yield aryl fluorides. heyigasglobal.com This reaction is a cornerstone for the synthesis of fluorinated aromatic compounds. heyigasglobal.com

While not always a direct fluorinating agent itself, the strong Lewis acidity of BF₃·OEt₂ is harnessed to activate substrates or other reagents in fluorination protocols. It can be used in conjunction with other fluorine sources to achieve specific transformations. For example, it can catalyze the fluorination of aromatic compounds in the presence of reagents like cesium fluoroxysulfate. thieme-connect.de The development of fluorine chemistry often involves creating more stable, selective, and easier-to-handle fluorinating agents. Although BF₃·OEt₂ is a long-established reagent, its unique reactivity profile ensures its continued use in the development and optimization of novel catalytic systems for fluorination and for the synthesis of complex fluorinated molecules.

Concept and Application of Catalytic Hydrogen Fluoride Shuttles

The concept of a catalytic hydrogen fluoride (HF) shuttle involves the transfer of formal HF equivalents from one molecule to another, mediated by a catalyst, thereby avoiding the direct use of hazardous and corrosive HF gas. chemrxiv.org This process is a significant step towards a circular fluorine economy by enabling the recycling of fluorine from organofluorine compounds. chemrxiv.org The complex this compound, often generated in situ from reagents like boron trifluoride diethyl etherate (BF₃·OEt₂), plays a crucial role in this transformation. chemrxiv.orgresearchgate.net

The catalytic cycle is driven by the Lewis acidic nature of the boron trifluoride component and the weak Lewis base character of the diethyl ether. chemrxiv.orgresearchgate.net Mechanistic studies suggest that the catalyst is intimately involved in both the defluorination of a fluoroalkane and the subsequent fluorination of an unsaturated substrate, such as an alkyne. chemrxiv.orgresearchgate.net The process is initiated by the activation of a C-F bond in the fluoroalkane by the BF₃ catalyst, leading to the elimination of HF, which is captured by the catalyst system. This "captured" HF is then delivered to the alkyne in a hydrofluorination step. chemrxiv.org

A key application of this methodology is the synthesis of difluoroalkanes from fluoroalkanes and alkynes. chemrxiv.orgresearchgate.net The process has been shown to be effective for both terminal and internal alkynes and tolerates a variety of sensitive functional groups, including halogens, protected amines, esters, and thiophene (B33073) substituents. chemrxiv.orgresearchgate.netresearchgate.net An important finding is the reversibility of the conversion of fluoroalkene intermediates into difluoroalkanes, which establishes the process as a true, bidirectional HF shuttle. chemrxiv.org This catalytic system represents a more sustainable and safer alternative to traditional hydrofluorination methods. chemrxiv.org

| Substrate 1 (HF Donor) | Substrate 2 (HF Acceptor) | Product | Key Finding | Reference |

|---|---|---|---|---|

| Fluoroalkanes | Alkynes (Terminal & Internal) | Difluoroalkanes | Catalytic transfer of HF equivalents is achieved without using HF gas. The catalyst is involved in both defluorination and fluorination steps. | chemrxiv.org |

| Fluoroalkanes | Diarylalkynes | Fluoroalkenes | The reaction can be selective for the formation of monofluoro products depending on the alkyne substrate. | researchgate.net |

| Difluoroalkane Products | - | Fluoroalkene Intermediates | The conversion of fluoroalkenes to difluoroalkanes was found to be reversible, establishing a true HF shuttle process. | chemrxiv.org |

| 1-Fluorohexane | Diphenylacetylene | Corresponding difluoroalkane | BF₃·OEt₂ was identified as an active catalyst for HF transfer in screening experiments. | researchgate.net |

Strategies for Heterogenization and Supported Catalysis

While this compound and related complexes are effective homogeneous catalysts, their application in industrial processes can be enhanced by heterogenization. pageplace.de Immobilizing the catalyst on a solid support facilitates catalyst separation from the reaction mixture, simplifies product purification, and allows for catalyst recycling, which is economically and environmentally beneficial.

Strategies for the heterogenization of boron trifluoride-based catalysts often involve impregnation or grafting onto high-surface-area inorganic supports. One reported method involves the use of molecular sieves as a support material. For instance, a mordenite (B1173385) molecular sieve catalyst can be prepared by treating the pre-calcined sieve with a solution of boron trifluoride etherate in a solvent like dichloromethane (B109758). guidechem.com After a period of stirring, the solid is filtered and calcined to yield the final supported catalyst. guidechem.com

Another approach is the synthesis of a supported solid acid catalyst where the active BF₃ sites are directly incorporated onto a support material. rsc.org Though specific details on the support material were not fully elaborated in the initial findings, the preparation of a novel and active form of supported boron trifluoride has been demonstrated, with the identification of the active sites being a key aspect of the research. rsc.org These heterogenization strategies aim to combine the high catalytic activity of boron trifluoride complexes with the practical advantages of solid-phase catalysis.

| Support Material | Preparation Method | Key Features | Reference |

|---|---|---|---|

| Mordenite Molecular Sieve | The pre-calcined molecular sieve is treated with a dichloromethane solution of Boron trifluoride etherate, followed by filtration and calcination. | Provides a structured porous support for the catalyst. | guidechem.com |

| Unspecified Solid Support | Preparation of a novel supported form of boron trifluoride. | Focus on the identification of active catalytic sites on the support. | rsc.org |

Analytical and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of boron trifluoride complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of specific atoms, enabling the monitoring of reactions and the identification of transient species.

Multinuclear NMR spectroscopy, particularly focusing on ¹H, ¹¹B, and ¹⁹F nuclei, is a powerful method for monitoring reactions involving boron trifluoride diethyl etherate (BF₃·OEt₂) and identifying reactive intermediates. The chemical shifts and coupling constants of these nuclei are highly sensitive to changes in the coordination sphere of the boron atom.

In a study involving the reaction of BF₃·OEt₂ with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), NMR spectroscopy was used to identify the species present in a chloroform-d (B32938) (CDCl₃) solution. The following species were observed and characterized by their distinct NMR signals rsc.org:

BF₃·OEt₂ :

¹H NMR: Signals at δ = 1.44 ppm (triplet) for the -CH₃ group and δ = 4.22 ppm (quartet) for the -OCH₂- group.

¹¹B NMR: A broad singlet at δ = -0.62 ppm.

¹⁹F NMR: A broad singlet at δ = -152.8 ppm.

BF₂OTf·OEt₂ (a key intermediate):

¹H NMR: Signals shifted downfield to δ = 1.52 ppm (triplet) and δ = 4.44 ppm (quartet), indicating a change in the electronic environment of the ether ligand upon formation of the new complex.

¹¹B NMR: A broad singlet at δ = -1.30 ppm.

¹⁹F NMR: A broad singlet at δ = -146.4 ppm.

The presence of these distinct signals allows for the tracking of the reaction progress and the quantification of the relative amounts of reactants, intermediates, and products, providing crucial mechanistic insights rsc.org. The absence of B-F coupling in the ¹¹B and ¹⁹F NMR spectra of such complexes is a common feature, often attributed to the rapid quadrupole-induced relaxation of the boron nucleus.

Interactive Table: NMR Data for BF₃·OEt₂ and a Reaction Intermediate

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ethoxyethane;trifluoroborane (BF₃·OEt₂) | ¹H (-CH₃) | 1.44 | Triplet |

| ¹H (-OCH₂-) | 4.22 | Quartet | |

| ¹¹B | -0.62 | Broad Singlet | |

| ¹⁹F | -152.8 | Broad Singlet | |

| BF₂OTf·OEt₂ | ¹H (-CH₃) | 1.52 | Triplet |

| ¹H (-OCH₂-) | 4.44 | Quartet | |

| ¹¹B | -1.30 | Broad Singlet | |

| ¹⁹F | -146.4 | Broad Singlet |

Data sourced from a study in CDCl₃ solvent. rsc.org

NMR spectroscopy provides powerful methods for quantifying the Lewis acidity of compounds like boron trifluoride. Rather than measuring a pH or Hammett acidity function, which relates to Brønsted acidity, these methods assess the ability of a Lewis acid to accept an electron pair from a probe molecule.

One of the most established techniques is the Gutmann-Beckett method , which utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR probe. magritek.commagritek.com The Lewis acid is added to a solution of Et₃PO, and the change in the ³¹P chemical shift (Δδ³¹P) is measured. The donation of electron density from the phosphine (B1218219) oxide's oxygen atom to the Lewis acid deshields the phosphorus nucleus, causing a downfield shift. A larger downfield shift indicates a stronger Lewis acid. magritek.com This method has been used to establish a relative order of Lewis acidity for various compounds, including boron trifluoride. For instance, a comparative study placed BF₃ in a relative acidity scale: TMS⁺ > H⁺ > BF₂OTf > BF₃. rsc.org The ³¹P chemical shift for the BF₃·OPEt₃ adduct was observed at 79.0 ppm (a quartet due to coupling with fluorine) rsc.org.

Another approach is the Childs' method , which employs trans-crotonaldehyde as a ¹H NMR probe. The coordination of a Lewis acid to the carbonyl oxygen of crotonaldehyde (B89634) induces downfield shifts in the aldehyde's proton signals. The magnitude of the shift of the γ-proton is correlated with the strength of the Lewis acid. nih.gov However, the weak donor strength of crotonaldehyde limits this method's applicability to primarily very strong Lewis acids. nih.govresearchgate.net

More recently, ¹⁹F NMR probes, such as 4-fluorobenzonitrile, have been developed to evaluate the Lewis acidity of boranes, offering an alternative that may be more suitable for sterically bulky Lewis acids where the Gutmann-Beckett method can sometimes fail. chemrxiv.org These NMR-based scales are crucial for comparing the reactivity of different Lewis acids and for selecting the appropriate catalyst for a specific chemical transformation.

X-ray Crystallography for Molecular Structure Elucidation of Adducts and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure of ethoxyethane;trifluoroborane;hydrofluoride and related adducts, yielding exact bond lengths, bond angles, and details of intermolecular interactions.

For a complex like BF₃·OEt₂, a crystal structure would confirm the tetrahedral coordination geometry around the boron atom, which is widely inferred from spectroscopic data. wikipedia.orgaskfilo.com It would provide the precise B-O, B-F, and C-O bond lengths and the F-B-F and F-B-O bond angles. Similarly, for the hydrofluoride adduct, which can be viewed as an oxonium salt, [(C₂H₅)₂OH]⁺[BF₄]⁻, crystallography would elucidate the structure of the diethyl oxonium cation and the tetrafluoroborate (B81430) anion, as well as their packing arrangement in the crystal lattice. This would reveal details about potential hydrogen bonding between the oxonium proton and the fluorine atoms of the anion.

Despite the fundamental importance of these compounds, single-crystal X-ray diffraction data for BF₃·OEt₂ and its hydrofluoride complex are not readily found in the surveyed scientific literature. Structural information for related compounds, such as adducts of boron trihalides with other Lewis bases like trimethylamine, has been determined, confirming the expected dative bond formation and molecular geometry. lew.ro The structure of the tetrafluoroborate anion ([BF₄]⁻) is well-established from crystal structures of its various salts, showing a regular tetrahedral geometry with B-F bond distances typically around 1.35 Å. lew.ro

Other Spectroscopic Methods in Mechanistic Research (e.g., FTIR)

In addition to NMR, other spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, play a significant role in characterizing boron trifluoride complexes and studying reaction mechanisms. FTIR spectroscopy is used to identify functional groups and probe the bonding within molecules by measuring the absorption of infrared radiation at specific vibrational frequencies.

The infrared spectra of BF₃·OEt₂ have been recorded and analyzed. The formation of the coordinate covalent bond between the oxygen of the ether and the boron atom significantly perturbs the vibrational modes of both the BF₃ and the diethyl ether moieties compared to the free molecules. Tentative assignments for the key skeletal vibrations have been made, providing insights into the structure of the complex. capes.gov.br The strong B-F stretching vibrations are particularly characteristic.

Future Directions and Emerging Research Avenues

Exploration of Expanded Substrate Scope and Reaction Types for Fluoroboric Acid Diethyl Ether Complex Catalysis

Modern catalysis research is heavily focused on expanding the utility of existing catalysts to new classes of molecules and reaction types. For fluorination reactions, significant effort is dedicated to broadening the substrate scope beyond simple or highly activated molecules. mdpi.com Recent studies have shown success in the decarboxylative fluorination of various primary, secondary, and tertiary aliphatic carboxylic acids using photoredox catalysis, addressing limitations of previous systems. acs.org However, challenges remain in applying these methods to a wider range of functional groups and molecular architectures, such as non-aryl or unactivated aliphatic compounds. mdpi.com Future research will likely focus on tuning catalyst systems, potentially involving complexes like fluoroboric acid diethyl ether, to accommodate a more diverse array of substrates and enable novel transformations that are currently inefficient or inaccessible.

Innovations in Sustainable Fluorination Chemistry and Fluorine Atom-Recycling

Sustainability is a major driver in chemical research. Traditional fluorination often involves hazardous reagents, prompting the development of greener alternatives. A key area of innovation is the concept of a "circular fluorine economy," which focuses on recovering and reusing fluorine from waste streams. ox.ac.ukeurekalert.org

Recent breakthroughs include the development of mechanochemical methods to break down persistent poly- and perfluoroalkylated substances (PFAS), often called "forever chemicals". labmanager.combioengineer.org In one innovative process, PFAS are ground with potassium phosphate (B84403) salts, which destroys the robust carbon-fluorine bonds and allows for the recovery of fluoride (B91410). ox.ac.uklabmanager.com This recovered fluoride can then be used to generate valuable fluorinating reagents, creating a sustainable loop that reduces both hazardous waste and the reliance on mining fluorspar, the primary source of fluorine. ox.ac.ukeurekalert.orgbioengineer.org

Advancements in Predictive Modeling for Catalytic Design and Optimization

Computational chemistry has become an indispensable tool for accelerating catalyst development. numberanalytics.com Predictive modeling, using techniques like Density Functional Theory (DFT) and machine learning, allows researchers to understand reaction mechanisms and predict catalyst performance before undertaking extensive experimental work. numberanalytics.comrsc.org

These computational approaches are used to:

Analyze Reaction Mechanisms: By modeling all elementary steps, researchers can identify rate-determining and selectivity-determining steps, providing crucial insights into how a catalyst functions. rsc.org

Develop Descriptor-Based Models: Key molecular properties that correlate with catalytic activity and selectivity are identified, enabling the rapid screening of potential new catalysts. rsc.org

Employ Data-Driven Methods: Machine learning algorithms can analyze existing experimental data to uncover complex relationships between a catalyst's structure and its performance, guiding the design of novel and more efficient catalysts. rsc.org This synergy between computational modeling and experimental work is crucial for the rational design and optimization of next-generation fluorination catalysts. acs.org

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, High-Throughput Screening)

The integration of catalysis with modern technologies like flow chemistry and high-throughput screening (HTS) is revolutionizing chemical synthesis. rsc.org Fluorination reactions, which can be hazardous due to toxic reagents or high exothermicity, benefit significantly from these approaches. nih.govvapourtec.com

Flow Chemistry: Performing reactions in continuous flow reactors enhances safety by minimizing the volume of hazardous material at any given time and allowing for better temperature control. nih.govvapourtec.comrsc.org This technology enables the use of highly reactive reagents safely and can improve reaction efficiency, scalability, and consistency. rsc.orgresearchgate.net Automated flow systems can also be combined with in-line purification, streamlining the entire synthesis process. vapourtec.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of catalysts and reaction conditions in parallel. When coupled with flow chemistry, it becomes a powerful tool for discovering and optimizing new reactions and processes far more quickly than traditional methods. rsc.org

These advanced methodologies are key to overcoming the challenges associated with fluorination chemistry, paving the way for safer, more efficient, and scalable production of valuable fluorinated compounds. nih.govresearchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.